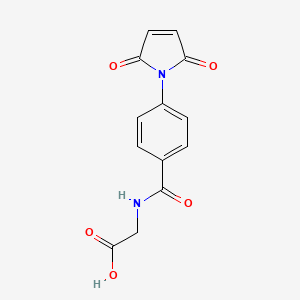

4-Maleimidohippuric acid

Description

Significance of Maleimide (B117702) Derivatives in Bioconjugation Chemistry

Maleimide derivatives are a cornerstone in the field of bioconjugation, which involves the chemical linking of two or more molecules, where at least one is a biomolecule like a protein or antibody. thermofisher.comsusupport.comsusupport.com Their prominence stems from their ability to selectively and efficiently react with specific functional groups on biomolecules, a process crucial for a wide range of applications in biotechnology, medicine, and nanotechnology. thermofisher.comsigmaaldrich.com

The key to the utility of maleimides lies in their chemical structure, particularly the carbon-carbon double bond within the maleimide ring. This feature makes them highly reactive towards thiols (sulfhydryl groups), which are found in the amino acid cysteine. wikipedia.org This reaction, a Michael addition, forms a stable covalent carbon-sulfur bond, effectively "conjugating" or linking the maleimide-containing molecule to the protein. wikipedia.orgacs.org The speed and selectivity of this reaction at physiological pH make maleimides particularly valuable for modifying proteins. wikipedia.orgresearchgate.net

This targeted modification enables the creation of a diverse array of bioconjugates with tailored functions. susupport.com For instance, fluorescent dyes functionalized with a maleimide group can be attached to antibodies to create probes for imaging cells in flow cytometry and microscopy. sigmaaldrich.com Similarly, maleimides are used to attach drugs to antibodies, creating antibody-drug conjugates (ADCs) that can deliver potent therapeutic agents directly to cancer cells, a strategy that has led to clinically approved treatments. wikipedia.orgacs.org Other applications include immobilizing proteins on solid supports for assays and creating cross-linked protein complexes to study their biological interactions. sigmaaldrich.com

While the reaction with cysteines is the most common application, research has expanded to include other bioconjugation strategies. For example, maleimides can participate in Diels-Alder reactions with specific dienes and [3+2] cycloadditions, offering alternative methods for protein modification. chemrxiv.orgnih.gov Recent advancements have also focused on improving the stability of the maleimide linkage, which was once thought to be completely stable but is now known to be potentially reversible under certain conditions. researchgate.net

The versatility and effectiveness of maleimide chemistry have solidified its role as a vital tool for creating precisely engineered biomolecules for research, diagnostics, and therapeutic purposes. susupport.comchemrxiv.org

Overview of Hippuric Acid Derivatives in Biomedical Research Contexts

Hippuric acid, a metabolite produced in the liver through the conjugation of benzoic acid and the amino acid glycine, and its derivatives have garnered significant attention in biomedical research. mdpi.com While hippuric acid itself is a natural component of urine, its derivatives have been synthesized and investigated for a variety of pharmacological activities. researchgate.net

Studies have explored the potential of hippuric acid derivatives in several therapeutic areas. For instance, some derivatives have demonstrated antibacterial and antifungal properties. researchgate.net Research has also indicated potential antiviral activity, including against the hepatitis B virus (HBV), and antitumor effects. researchgate.net One notable derivative, methenamine (B1676377) hippurate, has been used in clinical settings to help prevent recurrent urinary tract infections. researchgate.net

Beyond direct therapeutic applications, hippuric acid levels in biological fluids like plasma and urine are often studied as biomarkers. mdpi.com Elevated levels of hippuric acid can be an indicator of a diet rich in fruits and vegetables, as it is a downstream metabolite of polyphenolic compounds found in plants. mdpi.com For example, the consumption of black tea has been associated with a significant increase in hippuric acid excretion. tandfonline.com In the context of toxicology and occupational medicine, urinary hippuric acid is a well-established biomarker for exposure to toluene. mdpi.com

The role of hippuric acid in various physiological and pathological processes is an active area of investigation. It has been implicated in endothelial cell dysfunction and the pathogenesis of cardiovascular diseases. mdpi.com In patients with chronic kidney disease, higher plasma concentrations of hippuric acid have been linked to an increased burden of carotid atherosclerotic plaques. mdpi.com Furthermore, its potential involvement in neurological conditions is being explored, with some studies showing altered hippuric acid levels in individuals with mild cognitive impairment. mdpi.com

The diverse biological activities and its role as a biomarker underscore the continued interest in hippuric acid and its derivatives within the biomedical research community. mdpi.comresearchgate.net

Rationale for Research Focus on 4-Maleimidohippuric Acid

This compound (4-MHA) is a bifunctional molecule that combines the key chemical features of both maleimide and hippuric acid into a single, well-defined structure. nih.gov This unique arrangement offers specific advantages for chemical and biological research.

The molecule consists of a maleimide group linked to a hippuric acid moiety. nih.gov The maleimide portion provides a reactive site for covalent bond formation, particularly with thiol groups found in cysteine residues of proteins. wikipedia.org This functionality is central to its use in bioconjugation. The hippuric acid component, on the other hand, consists of a benzoyl group attached to the amino acid glycine. sigmaaldrich.com This part of the molecule can influence properties such as solubility and interactions with biological systems.

The precise positioning of the maleimide group at the fourth carbon of the hippuric acid's benzene (B151609) ring is a key structural feature. nih.gov This specific linkage creates a defined spatial relationship between the reactive maleimide and the rest of the molecule, which can be important for its application as a crosslinking agent or probe.

The synthesis of this compound has been described in the literature, typically involving a two-step process where 4-aminohippuric acid reacts with maleic anhydride (B1165640) to form an intermediate maleamic acid, which is then cyclized to the final maleimide product. core.ac.uk

The combination of a highly specific reactive group (maleimide) with a biocompatible spacer (hippuric acid) makes 4-MHA a valuable tool for creating specific bioconjugates. chemrxiv.orgresearchgate.net Its structure allows for the precise attachment of this molecule to proteins, enabling a variety of applications in biomedical research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H10N2O5 nih.gov |

| Molecular Weight | 274.23 g/mol nih.gov |

| IUPAC Name | 2-[[4-(2,5-dioxopyrrol-1-yl)benzoyl]amino]acetic acid nih.gov |

| CAS Number | 83560-87-6 nih.gov |

| SMILES | C1=CC(=CC=C1C(=O)NCC(=O)O)N2C(=O)C=CC2=O nih.gov |

The unique structure of this compound positions it as a valuable component in the development of advanced chemical probes. nih.goveubopen.orgnih.gov Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in a cellular or biological context. eubopen.orgnih.gov

The maleimide group of 4-MHA serves as a "warhead" that can covalently bind to its target, often a cysteine residue on a protein. wikipedia.org This irreversible binding is a desirable feature for certain types of probes, as it can lead to a stable and long-lasting signal or effect. The hippuric acid portion of the molecule acts as a linker or spacer, which can be modified to fine-tune the probe's properties, such as its solubility, cell permeability, and specificity.

The application of maleimide-based probes is a well-established strategy in chemical biology. chemrxiv.org For instance, maleimides functionalized with fluorophores are used as probes to detect and quantify thiol-containing analytes. acs.org The fluorescence of these probes is often quenched until they react with a thiol, providing a clear signal upon binding.

More recently, maleimide-based probes have been developed for more complex applications, such as identifying natural products with specific chemical moieties. For example, a maleimide-based probe has been designed to react with furan-containing natural products via a Diels-Alder reaction, enabling their discovery from complex mixtures. beilstein-journals.org

While specific research detailing this compound as an advanced chemical probe is still emerging, its fundamental structure aligns with the design principles of such tools. The combination of a reactive maleimide and a modifiable hippuric acid scaffold suggests its potential for creating novel probes to investigate a wide range of biological questions.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[[4-(2,5-dioxopyrrol-1-yl)benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-10-5-6-11(17)15(10)9-3-1-8(2-4-9)13(20)14-7-12(18)19/h1-6H,7H2,(H,14,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSFQMUDGMDKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232437 | |

| Record name | 4-Maleimidohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83560-87-6 | |

| Record name | 4-Maleimidohippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083560876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Maleimidohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Maleimidohippuric Acid and Its Derivatives

Classical and Contemporary Synthesis Routes

The synthesis of 4-Maleimidohippuric acid is a well-documented process that relies on established chemical principles. The primary route involves a two-step process starting from the commercially available precursor, 4-aminohippuric acid.

Precursor Chemistry: Derivatization of 4-Aminohippuric Acid

The journey to this compound begins with its precursor, 4-aminohippuric acid (also known as p-aminohippuric acid). This starting material is an N-acylglycine, specifically the 4-amino derivative of hippuric acid. core.ac.uk The synthesis of N-substituted maleimides from primary amines like 4-aminohippuric acid is a common and effective strategy. core.ac.uknih.gov

The first step in the synthesis is the formation of an intermediate N-substituted maleamic acid. core.ac.ukepo.org This is achieved by reacting the primary amino group of 4-aminohippuric acid with maleic anhydride (B1165640). core.ac.ukbibliotekanauki.pl The reaction is typically carried out in a suitable solvent, such as chloroform (B151607) or acetone. core.ac.uk The nucleophilic amino group attacks one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid: 4-((3-carboxyacryloyl)amino)hippuric acid. This reaction is generally facile and can proceed in high yield. google.com

Table 1: Properties of 4-Aminohippuric Acid

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Appearance | Solid |

| Melting Point | 199-202 °C (decomposition) |

Maleimide (B117702) Ring Formation Mechanisms

The second and crucial step is the cyclodehydration of the maleamic acid intermediate to form the stable five-membered maleimide ring. core.ac.ukepo.org This intramolecular cyclization is the most challenging part of the synthesis. google.com

A widely used and effective method for this transformation involves heating the maleamic acid in acetic anhydride with a catalytic amount of a weak base, such as anhydrous sodium acetate. core.ac.ukgoogle.com The acetic anhydride acts as the dehydrating agent, removing the elements of water to facilitate ring closure. The reaction mixture is typically heated, and upon completion, the product is often isolated by precipitation in iced water. core.ac.uk Computational studies suggest that this process likely proceeds through an ionic mechanism, where a mixed anhydride intermediate is formed, which then cyclizes. researchgate.netlew.ro The choice of dehydrating agent and catalyst is critical to ensure high yield and selectivity for the maleimide over the isomeric isomaleimide. researchgate.net Alternative methods for cyclization include using other dehydrating agents like thionyl chloride with triethylamine (B128534) or employing azeotropic distillation to remove water. epo.orggoogle.comtubitak.gov.tr

Functionalization Strategies for Targeted Research Applications

The synthetic utility of this compound lies in its maleimide group, which is a highly effective handle for covalent modification of other molecules, particularly biomolecules. This reactivity is the basis for its use in creating sophisticated research tools.

Introduction of Reporter Groups for Analytical Studies

The maleimide moiety is an electrophilic group that exhibits high reactivity and selectivity towards nucleophilic sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins and peptides. thermofisher.comwindows.netresearchgate.net This specific reactivity is widely exploited to attach reporter groups—such as fluorescent dyes (e.g., fluorescein, Cy5) or affinity tags (e.g., biotin)—for analytical studies. thermofisher.comucl.ac.ukbiosyn.com

The general strategy involves reacting a maleimide-functionalized molecule, like this compound, with a thiol-containing biomolecule. windows.netbiosyn.com The reaction, a Michael-type addition, proceeds under mild physiological conditions (typically pH 6.5-7.5) and forms a stable thioether bond, effectively labeling the target. thermofisher.comaxispharm.com This allows for the visualization, detection, and quantification of proteins and other molecules in complex biological systems. ucl.ac.uk For example, maleimide-derivatized fluorescent lipids have been synthesized to anchor and study polypeptides at membrane surfaces. acs.orgnih.gov

Table 2: Common Reporter Groups Attached via Maleimide Chemistry

| Reporter Group Type | Example(s) | Application |

|---|---|---|

| Fluorescent Dyes | Fluorescein, Rhodamine, Cyanine dyes (Cy3, Cy5) | Fluorescence microscopy, flow cytometry, FRET studies |

| Affinity Labels | Biotin | Protein purification, pull-down assays, ELISA |

| Spin Labels | TEMPO | Electron Paramagnetic Resonance (EPR) spectroscopy |

Development of Conjugatable Intermediates for Bioconjugation

The synthesis of this compound is fundamentally the development of a heterobifunctional crosslinker—a conjugatable intermediate. One end of the molecule (the carboxylic acid of the hippuric acid portion) can potentially be modified, while the other end (the maleimide ring) serves as a highly selective reactive site for bioconjugation.

The thiol-maleimide reaction is a cornerstone of bioconjugation chemistry, prized for its efficiency and chemoselectivity. researchgate.netaxispharm.com This reaction is central to the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), where a potent drug is linked to a target-specific antibody. axispharm.comprolynxinc.com While the adduct formed is generally stable, studies have shown it can undergo a retro-Michael reaction, leading to potential cleavage, an important consideration in drug delivery system design. prolynxinc.comacs.org

The maleimide group is considered a privileged reagent for modifying proteins at cysteine residues. nih.govchemrxiv.org By synthesizing a molecule like this compound, researchers create a tool that can be used to link the hippuric acid scaffold to any protein or surface that contains, or can be engineered to contain, a free thiol group. thermofisher.comrsc.org This enables the immobilization of proteins, the creation of protein-protein conjugates, and the attachment of biomolecules to surfaces for biosensor applications. axispharm.comrsc.org

Reactivity and Mechanistic Investigations of 4 Maleimidohippuric Acid

Electrophilic Nature of the Maleimide (B117702) Moiety

The maleimide group is characterized by a carbon-carbon double bond positioned between two electron-withdrawing carbonyl groups. This configuration renders the double bond electron-deficient, making it a potent electrophile and an excellent Michael acceptor. researchgate.net This inherent electrophilicity allows the maleimide moiety to react readily with nucleophiles, particularly soft nucleophiles like thiols, under mild conditions. researchgate.netnih.gov The reactivity is driven by the ring strain and the cis-conformation of the carbonyls, which facilitates efficient, often catalyst-free, reactions. axispharm.com

Nucleophilic Addition Reactions

The primary mode of reaction for the maleimide group in 4-Maleimidohippuric acid is nucleophilic addition across its activated double bond. wikipedia.org This reactivity is central to its application in bioconjugation and materials science.

The reaction between a maleimide and a thiol-containing compound is a highly efficient and widely used conjugation method. biosyn.com The process occurs via a Michael addition mechanism, where a nucleophilic thiolate anion attacks one of the carbons of the maleimide double bond. axispharm.combachem.com This leads to the formation of a stable, covalent succinimidyl thioether linkage. biosyn.combachem.com Due to its speed, high selectivity, and ability to proceed under mild, physiological conditions, this reaction is often classified as a form of "click chemistry". vectorlabs.com

The kinetics and chemoselectivity of the thiol-maleimide reaction are critically dependent on the pH of the reaction medium. The reactive species is the thiolate anion (RS-), and its concentration is determined by the pKa of the thiol and the pH of the solution.

Optimal pH Range: The reaction is highly chemoselective for thiols over other nucleophilic groups, such as amines, within a pH range of 6.5 to 7.5. axispharm.comvectorlabs.com

Reaction Rates: At a neutral pH of 7.0, the reaction rate of a maleimide with a thiol is approximately 1,000 times faster than its reaction with a corresponding amine. vectorlabs.com

Effect of Higher pH: As the pH increases above 7.5, the concentration of unprotonated primary amines increases, leading to competitive reaction of amines at the maleimide double bond. vectorlabs.com

Effect of Lower pH: Lowering the pH below 6.5 decreases the concentration of the reactive thiolate anion, thereby slowing the reaction kinetics. researchgate.net

| Parameter | Optimal Condition/Observation | Significance |

| Reaction pH | 6.5 - 7.5 | Maximizes chemoselectivity for thiols over amines. axispharm.comvectorlabs.com |

| Relative Rate (Thiol vs. Amine) | ~1,000-fold faster for thiols at pH 7.0 | Enables specific targeting of cysteine residues in proteins. vectorlabs.com |

| High pH (>8.5) | Increased rate of amine reaction and maleimide hydrolysis | Loss of selectivity and deactivation of the maleimide group. thermofisher.com |

| Low pH (<6.5) | Slower reaction kinetics | Reduced concentration of the nucleophilic thiolate anion. researchgate.net |

This table summarizes the influence of pH on the thiol-maleimide conjugation reaction.

While the thioether bond formed is generally stable, the resulting succinimidyl thioether adduct is susceptible to two primary competing pathways: a retro-Michael reaction and irreversible ring-opening hydrolysis. springernature.com

Retro-Michael Reaction: The thiol-maleimide addition is reversible. The thioether adduct can revert to the original thiol and maleimide. springernature.com This can lead to the exchange of the maleimide-linked molecule to other free thiols in the system, a phenomenon known as payload migration, which can cause off-target effects. axispharm.com

Succinimide (B58015) Ring Hydrolysis: The succinimide ring of the adduct can undergo hydrolysis to form two isomeric succinamic acid thioethers. prolynxinc.com This ring-opening reaction is irreversible and results in a product that is stable against the retro-Michael reaction. springernature.comprolynxinc.com Therefore, promoting this hydrolysis step post-conjugation is a strategy to ensure the long-term stability of the linkage. prolynxinc.com The half-life of these ring-opened products can exceed two years. prolynxinc.com

Thiazine (B8601807) Rearrangement: In specific cases, such as when a maleimide is conjugated to an unprotected N-terminal cysteine, the resulting succinimide can be attacked by the N-terminal amine. This intramolecular reaction leads to a thiazine rearrangement, forming a six-membered ring. This side reaction is more pronounced under basic conditions. bachem.com

| Adduct Fate | Description | Consequence |

| Stable Thioether | The desired covalent linkage. | Successful conjugation. |

| Retro-Michael Reaction | Reversion to starting thiol and maleimide. | Potential for payload exchange with other thiols; conjugate instability. axispharm.com |

| Ring-Opening Hydrolysis | Irreversible hydrolysis of the succinimide ring in the adduct. | Forms a highly stable succinamic acid thioether; prevents retro-Michael reaction. springernature.comprolynxinc.com |

| Thiazine Rearrangement | Intramolecular cyclization with an adjacent N-terminal amine. | Formation of an undesired, structurally different side-product. bachem.com |

This table outlines the potential stability and reactivity pathways for the succinimidyl thioether adduct formed from a thiol-maleimide reaction.

Although less favorable than the reaction with thiols at neutral pH, maleimides can react with primary amines via a Michael addition. Theoretical studies of the reaction between maleimide and dimethylamine (B145610) indicate that the process involves the formation of a weakly bound complex, followed by simultaneous N-C bond formation and proton transfer. cmu.edu The activation energy for this reaction is considerable. The mechanism can be catalyzed by additional amine molecules, which act as a proton relay system through hydrogen bonds, facilitating the necessary proton transfer. cmu.edu This helps explain why the reaction is significantly slower than the thiol addition and why more basic conditions, which increase the nucleophilicity of the amine, are required to make the reaction competitive. vectorlabs.com

The maleimide ring of this compound is itself susceptible to hydrolysis, particularly in aqueous solutions at elevated pH. vectorlabs.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, leading to the opening of the five-membered ring to form a maleamic acid derivative. vectorlabs.comresearchgate.net This resulting maleamic acid is unreactive towards thiols, meaning that hydrolysis effectively deactivates the compound for conjugation purposes. vectorlabs.com For this reason, aqueous solutions of maleimide-containing reagents should be prepared immediately before use and stored under anhydrous conditions to maintain reactivity. axispharm.comvectorlabs.com The rate of this hydrolysis reaction increases significantly with increasing pH. vectorlabs.comresearchgate.net

Thiol-Maleimide Conjugation Mechanisms

Carboxylic Acid Functional Group Reactivity

The presence of the carboxyl group imparts characteristic acidity and allows for activation to facilitate reactions with nucleophiles. The electron-withdrawing nature of the adjacent amide and the distant maleimide group can influence the reactivity of the carboxylic acid, though it generally undergoes reactions typical for this functional group.

Amide Bond Formation Reactions for Derivatization

The formation of an amide bond from the carboxylic acid of 4-MHA is a key strategy for its derivatization, often employed to conjugate it to molecules containing primary or secondary amines, such as proteins, peptides, or synthetic labels. This reaction typically requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by an amine.

Commonly, this activation is achieved using carbodiimide (B86325) coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine or, in the presence of an additive, form an active ester (e.g., NHS ester) which subsequently reacts with the amine to yield the desired amide and a water-soluble urea (B33335) byproduct.

The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity. For instance, the use of hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is another effective method for promoting amide bond formation, particularly for more challenging couplings.

Below is a table summarizing common coupling agents used for amide bond formation with carboxylic acids like 4-MHA:

| Coupling Reagent | Additive/Base | Typical Solvent | Key Features |

| DCC | HOBt or NHS | DMF, CH₂Cl₂ | Forms a DCU precipitate that can be filtered off. |

| EDC | HOBt or NHS | Water, DMF | Water-soluble carbodiimide and byproduct, ideal for biological applications. |

| HATU | DIPEA | DMF | Highly efficient, even for sterically hindered substrates. |

Detailed research has demonstrated the utility of such reactions for creating bioconjugates. For example, the N-hydroxysuccinimide ester of a similar compound, 3-maleimidopropionic acid, has been synthesized using NHS and DCC, highlighting a common strategy for creating amine-reactive maleimide derivatives.

Esterification and Other Carboxylic Acid Transformations for Research Synthesis

Esterification of the carboxylic acid group of 4-MHA provides another avenue for its derivatization, allowing for the synthesis of various esters for research purposes. These transformations can alter the compound's solubility, lipophilicity, and potential for further reactions.

One of the most classic methods for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium-controlled process, and often requires the use of a large excess of the alcohol or the removal of water to drive the reaction to completion.

Alternatively, for milder reaction conditions, particularly when sensitive functional groups are present, esterification can be achieved using coupling agents similar to those used in amide bond formation. For example, the Steglich esterification utilizes a carbodiimide (typically DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol. This method is often preferred for its efficiency and mild conditions.

Furthermore, the synthesis of active esters, such as N-hydroxysuccinimide (NHS) esters, is a critical transformation. These activated esters are stable enough to be isolated but are highly reactive towards nucleophilic attack by primary amines, making them invaluable reagents in bioconjugation for labeling proteins and other biomolecules. The synthesis of these NHS esters is typically accomplished by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC.

The table below outlines common esterification methods applicable to 4-MHA:

| Method | Reagents | Typical Conditions | Key Features |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal | Equilibrium reaction, best for simple alcohols. |

| Steglich Esterification | Alcohol, DCC, DMAP (catalytic) | Room temperature, anhydrous solvent | Mild conditions, suitable for a wide range of alcohols. |

| Active Ester Formation | N-hydroxysuccinimide, DCC | Room temperature, anhydrous solvent | Forms a stable, amine-reactive intermediate for bioconjugation. |

These reactions underscore the versatility of the carboxylic acid group of this compound as a key site for chemical modification, enabling the synthesis of a wide array of derivatives for specific scientific investigations.

Advanced Applications of 4 Maleimidohippuric Acid in Chemical Biology and Biomedical Research Methodologies

Development of Molecular Probes for Advanced Imaging Research

Molecular imaging seeks to visualize and quantify biological processes at the cellular and molecular level within living systems. grotlilab.net The development of targeted probes is central to this field, enabling the non-invasive diagnosis and monitoring of diseases. nih.govnih.gov 4-MHA serves as a valuable building block for constructing such probes for various imaging modalities.

The principle is an extension of the fluorescent probe design. Instead of a fluorophore, a different imaging moiety is attached to the carboxyl end of 4-MHA. The maleimide (B117702) end is then used to conjugate this entire construct to a targeting molecule, often an antibody or peptide that recognizes a specific disease marker.

For example, in nuclear imaging (PET or SPECT), a chelating agent capable of binding a radioisotope (e.g., ⁹⁹ᵐTc, ¹¹¹In, ⁶⁴Cu, ⁶⁸Ga) can be attached to 4-MHA. anr.fr The resulting radiolabeled, maleimide-functionalized molecule can then be attached to an antibody that targets tumor cells. When injected into a patient, the antibody carries the radioisotope to the tumor site, allowing its location and size to be visualized by a PET or SPECT scanner. nih.govanr.fr This approach is critical for developing new diagnostic agents for oncology and other fields. fujifilm.com

| Imaging Modality | Moiety Attached to 4-MHA (Carboxyl End) | Targeting Strategy (Maleimide End) | Research Application | Reference |

|---|---|---|---|---|

| Fluorescence Imaging | Fluorescent Dye (e.g., Alexa Fluor, Cy5) | Conjugation to cysteine on a target protein or antibody. | Visualizing protein localization and dynamics in cells and tissues. | thermofisher.comnih.gov |

| Positron Emission Tomography (PET) | Chelator (e.g., DOTA, NOTA) for a positron-emitter (e.g., ⁶⁴Cu, ⁶⁸Ga) | Conjugation to a tumor-targeting antibody or peptide. | Non-invasive cancer diagnosis and staging. | anr.frfujifilm.com |

| Single-Photon Emission Computed Tomography (SPECT) | Chelator for a gamma-emitter (e.g., ⁹⁹ᵐTc, ¹¹¹In) | Conjugation to a molecule targeting inflammation or specific receptors. | Diagnosing cardiovascular or neurodegenerative diseases. | nih.gov |

| Near-Infrared (NIR) Fluorescence Imaging | NIR Dye (e.g., ICG derivative, IRDye 800CW) | Conjugation to agents that target vascularity or specific cell receptors. | Deep-tissue imaging of tumors, inflammation, and vascular leakage. | nih.govrevvity.com |

Non-invasive Imaging Probe Design for Cellular and Molecular Studies

The ability to visualize cellular and molecular events in real-time and in a non-invasive manner is critical for understanding complex biological systems. The maleimide functional group is a key component in the design of sophisticated imaging probes, including those based on nanoparticles and radionuclides, for such studies.

Maleimide-functionalized nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs), serve as versatile platforms for bio-imaging. sigmaaldrich.comsigmaaldrich.com Their surfaces can be engineered to display maleimide groups, which then readily react with thiol-containing biomolecules like peptides or antibodies for targeted imaging. wilhelm-lab.comacs.org For instance, gold nanoparticles can be functionalized with a hetero-bifunctional poly(ethylene glycol) (PEG) linker that has a maleimide terminal group. wilhelm-lab.comacs.org This allows for the covalent attachment of thiol-containing ligands, enabling the tracking of these nanoparticles and their cargo within cellular environments. wilhelm-lab.comacs.org The unique optical properties of AuNPs, stemming from their surface plasmon resonance, make them useful for various imaging techniques. sigmaaldrich.comgoogle.com

Similarly, quantum dots, which are semiconductor nanocrystals with unique optical properties, can be coated with materials that present maleimide groups. nih.govthno.org This functionalization allows for the conjugation of targeting moieties, such as cyclic RGD peptides that bind to αvβ3-integrin, a marker for angiogenesis. nih.gov These functionalized QDs can then be used for multimodal molecular imaging of processes like tumor angiogenesis. nih.gov The stable covalent bond formed by the thiol-maleimide reaction ensures that the imaging probe remains intact and targeted within the biological system. lumiprobe.com However, it is important to note that the thioether linkage formed can sometimes undergo a retro-Michael reaction, which could lead to the release of the conjugated molecule, a factor to be considered in probe design. nih.govjove.com

In the realm of nuclear medicine, maleimide-based prosthetic groups are instrumental in the synthesis of radiopharmaceuticals for imaging applications like Positron Emission Tomography (PET). nih.govthno.org These groups allow for the site-specific radiolabeling of biomolecules containing thiol groups. nih.govthno.org For example, a bifunctional chelator like DOTA can be modified with a maleimide-containing linker, enabling its conjugation to a thiol-containing antibody. jove.com The resulting conjugate can then be radiolabeled with a positron-emitting radionuclide for PET imaging. jove.com This approach offers high selectivity and allows for reactions to occur in aqueous media under mild conditions. nih.govthno.org

| Probe Type | Functionalization Strategy | Imaging Application | Key Findings |

| Gold Nanoparticles (AuNPs) | Surface modification with OPSS-PEG-Maleimide for conjugation of thiol-containing biomolecules. wilhelm-lab.comacs.org | Cellular uptake and tracking studies in cancer and endothelial cells. wilhelm-lab.com | Nanoparticle cellular uptake can be tuned by adjusting surface chemistry. wilhelm-lab.com |

| Quantum Dots (QDs) | Coating with maleimide-functionalized PEG-lipids for conjugation of RGD peptides. nih.gov | Multimodal molecular imaging of tumor angiogenesis. nih.gov | Enables specific targeting and visualization of integrin-expressing cells. nih.gov |

| Radiolabeled Antibodies | Conjugation of maleimide-bearing chelators (e.g., PODS-DOTA) to antibody thiols. jove.com | Preclinical PET imaging of tumors. jove.com | Provides stable and site-selectively labeled radioimmunoconjugates for enhanced imaging contrast. jove.com |

Integration into Bio-orthogonal Chemistry Frameworks for Live Cell Research

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgescholarship.org The maleimide-thiol reaction, while highly selective, is a key player in this field, particularly in the context of "click chemistry" for labeling and studying biomolecules in live cells. acs.orgnih.gov

Click chemistry encompasses a set of reactions that are rapid, selective, and high-yielding. nih.gov The reaction between a maleimide and a thiol is considered a type of click reaction due to its efficiency and specificity under physiological conditions. acs.org This reaction has been successfully used to track thiol-containing molecules like cysteine, homocysteine, and glutathione (B108866) within living cells. acs.org For instance, researchers have designed maleimide-containing fluorogenic probes that exhibit an increase in fluorescence upon reacting with these thiols, allowing for their real-time visualization. acs.org

A significant advancement in bio-orthogonal chemistry is the development of copper-free click reactions, which avoid the cytotoxicity associated with copper catalysts. fishersci.no While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used, alternatives like strain-promoted alkyne-azide cycloaddition (SPAAC) are better suited for live-cell applications. nih.gov In this context, maleimides can be used in conjunction with other bio-orthogonal reactions. For example, a biomolecule can be metabolically labeled with an azide, which can then be detected with a probe containing a strained alkyne. fishersci.no Maleimide chemistry can be used to attach other functionalities to these probes. fishersci.no

The Diels-Alder reaction is another bio-orthogonal reaction that can be used in living systems. nih.gov In some applications, a maleimide-conjugated fluorophore is reacted with a diene-modified activity-based probe to label specific enzymes. nih.gov However, the potential for side reactions with endogenous thiols is a consideration in this approach. nih.gov Despite this, the thiol-maleimide reaction remains a valuable tool for the site-specific modification of proteins and other biomolecules in live-cell research, enabling the study of their dynamics and interactions. nih.gov

| Bio-orthogonal Strategy | Key Reaction | Application in Live Cells | Research Finding |

| Thiol-Maleimide Ligation | Michael addition between a maleimide and a thiol. acs.org | Tracking of endogenous thiols (cysteine, glutathione). acs.org | Allows for rapid and selective labeling of thiols with fluorogenic probes. acs.org |

| Combination with Click Chemistry | Maleimide conjugation to probes used in SPAAC or other click reactions. nih.govfishersci.no | Labeling of azide-modified macromolecules on the cell surface. fishersci.no | Enables copper-free labeling of biomolecules in live cells, minimizing cytotoxicity. fishersci.no |

| Diels-Alder Reaction | [4+2] cycloaddition between a diene and a maleimide dienophile. nih.gov | Labeling of proteasome activity with diene-modified probes. nih.gov | Provides a bio-orthogonal ligation strategy, though potential for thiol side reactions exists. nih.gov |

Functionalization in Material Science and Nanobiotechnology Research

The versatility of the maleimide functional group extends beyond biological imaging and into the realm of material science and nanobiotechnology. Its ability to form stable covalent bonds with thiol-containing molecules makes it an ideal tool for modifying the surfaces of biomaterials and for constructing sophisticated sensing platforms.

Surface Modification of Biomaterials for Research Applications

The surface properties of biomaterials play a critical role in their interaction with biological systems. creativepegworks.com Modifying these surfaces with specific functional groups can enhance their performance for various research applications. creativepegworks.comtandfonline.com Maleimide chemistry provides a powerful method for the covalent attachment of biomolecules to material surfaces. tandfonline.com

A common strategy involves the use of PEG-maleimide, which can be used to modify the surfaces of nanoparticles, liposomes, and other drug delivery carriers. creativepegworks.comprecisepeg.com The PEG component enhances biocompatibility and circulation time, while the maleimide group allows for the conjugation of targeting ligands. creativepegworks.comprecisepeg.com For example, the surface of poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles can be functionalized with maleimide groups using a block copolymer like PLA-PEG-MAL. nih.gov This allows for the subsequent attachment of cRGD peptides for targeted delivery to tumors. nih.gov

Maleimide functionalization is also used to create non-fouling surfaces that resist protein adsorption and cell adhesion. creativepegworks.com This is particularly valuable for implantable medical devices and cell culture substrates. creativepegworks.com By immobilizing PEG chains onto a surface via thiol-maleimide conjugation, a hydrophilic layer is created that prevents non-specific interactions. creativepegworks.com Furthermore, maleimide-containing polymers can be used to create functional coatings on various substrates, providing a readily functionalizable interface for a wide range of biomedical applications. tandfonline.comfrontiersin.org

| Biomaterial | Surface Modification Method | Research Application | Outcome of Modification |

| PLGA Nanoparticles | Interfacial activity assisted surface functionalization with PLA-PEG-Maleimide. nih.gov | Targeted drug delivery to tumors. nih.gov | Enables covalent attachment of cRGD peptides for enhanced cellular uptake. nih.gov |

| Gold Nanoparticles | Ligand exchange with OPSS-PEG-Maleimide. wilhelm-lab.comacs.org | Controlled cellular interactions. wilhelm-lab.comacs.org | Creates a platform for the covalent attachment of various thiol-containing biomolecules. wilhelm-lab.comacs.org |

| Polymeric Surfaces | Coating with maleimide-containing polymers. tandfonline.com | Creation of functional interfaces for biomedical devices. tandfonline.com | Provides a versatile surface for further functionalization via thiol-maleimide chemistry. tandfonline.com |

Integration into Sensing Platforms and Biosensors

The development of sensitive and specific biosensors is crucial for diagnostics and for monitoring biological processes. Maleimide chemistry plays a key role in the construction of these sensing platforms by enabling the stable and oriented immobilization of biorecognition elements, such as antibodies, enzymes, and nucleic acids, onto transducer surfaces. acs.orgnih.govsoton.ac.uknih.govsoton.ac.uk

In the field of electrochemical biosensors, electrode surfaces can be functionalized with maleimide groups. nih.govnih.gov For instance, gold or carbon electrodes can be modified by the electrodeposition of a maleimide-activated aryl diazonium salt. nih.gov This creates a surface that can covalently bind thiol-containing probes, such as cysteine-modified peptides or proteins. nih.govnih.gov This approach has been used to develop immunological biosensors where a specific peptide antigen is immobilized to detect a target antibody. nih.gov The stable covalent linkage ensures the robustness and reusability of the sensor. acs.org

Maleimide functionalization is also employed in the development of impedimetric biosensors. acs.org In one study, a conducting polymer, poly(3,4-ethylenedioxythiophene) (PEDOT), was functionalized with maleimide groups (PEDOT-MA). acs.org This allowed for the covalent immobilization of Protein A, a molecule that binds to the Fc region of antibodies. acs.org The resulting biosensor could then be used to detect Immunoglobulin G (IgG) with high sensitivity. acs.org The ability to control the density of the maleimide groups on the sensor surface provides a means to optimize the performance of the biosensor. nih.gov

| Biosensor Type | Functionalization of Sensing Surface | Analyte Detected | Principle of Detection |

| Immunological Biosensor | Electrochemical grafting of para-maleimidophenyl groups on gold surfaces. nih.gov | Specific antibodies (e.g., anti-GST antibody). nih.gov | Potentiometric response upon antibody binding to immobilized cysteine-peptide. nih.gov |

| Impedimetric Biosensor | Electrodeposition of maleimide-functionalized PEDOT (PEDOT-MA). acs.org | Immunoglobulin G (IgG). acs.org | Change in charge transfer resistance upon IgG binding to immobilized Protein A. acs.org |

| DNA Biosensor | Deposition of poly(l-lysine) with appended maleimide groups (PLL-OEG-Mal). nih.gov | Specific DNA sequences. nih.gov | Hybridization of target DNA to thiol-functionalized PNA probes conjugated to the surface. nih.gov |

Analytical and Characterization Methodologies for 4 Maleimidohippuric Acid and Its Conjugates

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and assessing the purity of 4-Maleimidohippuric acid and its conjugates. These techniques provide detailed information on the atomic and molecular level. utdallas.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of organic molecules like this compound. uzh.ch By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be established.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the various protons in the molecule. For instance, the protons of the maleimide (B117702) ring, the aromatic protons of the phenyl ring, the methylene (B1212753) protons of the hippuric acid backbone, and the amide and carboxylic acid protons would all resonate at characteristic chemical shifts. libretexts.org The splitting patterns of these signals, arising from spin-spin coupling with neighboring protons, provide further structural information about the connectivity of the atoms. libretexts.org

For its conjugates, NMR is crucial for confirming the successful covalent linkage to other molecules, such as peptides or proteins. mdpi.com Changes in the NMR spectrum, such as the disappearance of the maleimide proton signals and the appearance of new signals corresponding to the conjugated molecule, would indicate a successful reaction. Two-dimensional NMR techniques, like COSY and HMBC, can be employed for more complex structures to elucidate the complete bonding framework. oxinst.com

Key NMR Spectral Features for this compound:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Maleimide (=CH) | ~6.5 - 7.0 | Singlet |

| Aromatic (C₆H₄) | ~7.2 - 7.8 | Multiplets |

| Methylene (-CH₂-) | ~3.8 - 4.2 | Doublet |

| Amide (-NH-) | ~8.0 - 9.0 | Triplet |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet |

Note: Expected values are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and confirming the elemental composition of this compound. enovatia.comiitd.ac.in High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. enovatia.com

When subjected to ionization in a mass spectrometer, this compound will generate a molecular ion peak (M+) or a protonated molecule ([M+H]+), which corresponds to its molecular weight. iitd.ac.in Further fragmentation of the molecular ion within the mass spectrometer provides valuable structural information. scienceready.com.au The fragmentation pattern is often predictable and characteristic of the molecule's structure. For this compound, characteristic fragments would likely arise from the cleavage of the amide bond, the loss of the carboxylic acid group, and the fragmentation of the maleimide ring. libretexts.org

In the analysis of conjugates, MS is used to confirm the addition of the this compound linker to the target molecule by observing the expected mass increase. ohiolink.edu Tandem mass spectrometry (MS/MS) can be used to sequence peptide conjugates and pinpoint the exact site of modification. ohiolink.eduresearchgate.net

Predicted Mass Spectrometric Fragments for this compound:

| Fragment | Description |

| [M-OH]⁺ | Loss of the hydroxyl group from the carboxylic acid |

| [M-COOH]⁺ | Loss of the entire carboxylic acid group |

| [C₈H₇NO]⁺ | Fragment corresponding to the benzoyl group |

| [C₄H₂NO₂]⁺ | Fragment corresponding to the maleimide ring |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. utdallas.edumegalecture.com The IR spectrum of this compound would show characteristic absorption bands for its various functional groups. fiveable.me These include the N-H stretch of the amide, the C=O stretches of the carboxylic acid, amide, and maleimide groups, the C=C stretch of the maleimide and aromatic rings, and the broad O-H stretch of the carboxylic acid. utdallas.edufiveable.melibretexts.org

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. mt.comresearchgate.net this compound is expected to exhibit strong UV absorbance due to the presence of the phenyl ring and the maleimide group. The maleimide group, in particular, has a characteristic absorbance that can be used to monitor its reaction with thiols. azom.com As the maleimide double bond reacts, its conjugation is lost, leading to a decrease in absorbance at a specific wavelength. This property allows for real-time monitoring of conjugation reactions. thermofisher.com

Characteristic Spectroscopic Data:

| Technique | Functional Group | Expected Absorption |

| IR | Amide (N-H) | ~3300 cm⁻¹ |

| Carboxylic Acid (O-H) | ~2500-3300 cm⁻¹ (broad) | |

| Carbonyls (C=O) | ~1650-1750 cm⁻¹ (multiple bands) | |

| Aromatic/Maleimide (C=C) | ~1600 cm⁻¹ | |

| UV-Vis | Maleimide | ~300 nm |

| Phenyl | ~254 nm |

Chromatographic Methods for Purity and Conjugation Assessment in Research

Chromatographic techniques are essential for separating this compound from impurities and for analyzing the extent of its conjugation to other molecules. nih.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound and its conjugates. windows.netfrontiersin.org By utilizing a stationary phase, such as a C18 reversed-phase column, and a mobile phase gradient, components of a mixture can be separated based on their polarity. mdpi.com

HPLC is widely used to monitor the progress of conjugation reactions. nih.govnih.govnih.gov By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, the consumption of the starting materials (this compound and the target molecule) and the formation of the conjugate can be tracked. researchgate.net The purity of the final conjugate can also be readily assessed by the presence of a single, sharp peak in the chromatogram. nih.gov Furthermore, preparative HPLC can be employed to purify the conjugate from any unreacted starting materials and byproducts. windows.net

Gas Chromatography (GC) with Advanced Derivatization Strategies

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. researchgate.net However, this compound itself is not sufficiently volatile or thermally stable for direct GC analysis due to the presence of the polar carboxylic acid and amide functional groups. scielo.br Therefore, derivatization is required to convert it into a more volatile and thermally stable form. sigmaaldrich.comslideshare.net

A common derivatization strategy for compounds containing active hydrogens, like carboxylic acids and amides, is silylation. scielo.br Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the analyte. sigmaaldrich.com Another approach is alkylation, for instance, forming a methyl ester of the carboxylic acid. researchgate.net

Once derivatized, the resulting compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). restek.com This allows for the separation of the derivatized this compound from other volatile components in a sample and its subsequent identification based on its mass spectrum and fragmentation pattern. chalmers.se This approach can be particularly useful for detecting and quantifying trace amounts of this compound or its degradation products in complex matrices.

Derivatization Strategies for Enhanced Analytical Detection in Research

In the analytical study of this compound (4-MHA) and its conjugates, derivatization is a key strategy to improve the sensitivity and selectivity of detection. sci-hub.se The inherent chemical structure of 4-MHA provides a UV chromophore, but for trace-level quantification or analysis in complex biological matrices, derivatization is often necessary to introduce moieties that are more responsive to specific detection techniques. mdpi.com This is particularly relevant when 4-MHA is used as a crosslinking agent to form conjugates with biomolecules like proteins, where the resulting product requires robust analytical characterization.

Post-Reaction Derivatization for Spectroscopic or Mass Spectrometric Analysis

Post-reaction derivatization refers to the chemical modification of an analyte either after a primary reaction is complete or following chromatographic separation (post-column). sci-hub.sechromatographytoday.com This approach is employed to enhance the detectability of the analyte or its conjugates without interfering with the initial reaction or separation process. pickeringlabs.com

For 4-MHA, the primary reaction is typically the Michael addition of its maleimide group to a thiol (sulfhydryl) group, such as the side chain of a cysteine residue in a protein, forming a stable succinimide (B58015) thioether linkage. nih.govtandfonline.com While the 4-MHA moiety itself can be detected via UV spectroscopy, post-reaction derivatization can be employed to tag the conjugate for more sensitive analytical methods like fluorescence spectroscopy or to improve ionization efficiency in mass spectrometry. mdpi.com

Strategies for post-reaction derivatization can target other functional groups on the 4-MHA conjugate. For instance, the carboxylic acid group of the hippuric acid portion of the molecule can be targeted. Reagents like pentafluorobenzyl bromide (PFB-Br) can react with carboxylic acids to form PFB esters, which are highly electronegative and enhance detection by electron capture detectors (ECD) in gas chromatography or by mass spectrometry in negative-ion mode. nih.gov Similarly, fluorescent tags can be attached to the carboxylic acid group to enable highly sensitive detection using fluorescence-based methods.

Post-column derivatization is a powerful automated technique in HPLC where a reagent is continuously mixed with the column eluent. chromatographytoday.compickeringlabs.com This reaction converts the separated analytes into derivatives that are more easily detected. For example, a study demonstrated a post-column method for detecting polythiols by reacting them with N-(1-pyrenyl)maleimide to form highly fluorescent derivatives. nih.gov While this involves a maleimide as the reagent rather than the analyte, the principle is adaptable. If a research goal was to quantify unreacted thiol-containing species after conjugation with 4-MHA, a post-column reaction with a thiol-reactive fluorescent probe could be implemented.

Table 1: Examples of Derivatization Reagents and Their Applications

| Derivatizing Reagent | Target Functional Group | Analytical Enhancement | Detection Method |

|---|---|---|---|

| Pentafluorobenzyl bromide (PFB-Br) | Carboxylic acids, Alcohols, Thiols | Increases volatility and electron capture response | GC-ECD, LC-MS (Negative Ion Mode) |

| Dansyl Chloride | Primary and Secondary Amines, Phenols | Adds a highly fluorescent tag | Fluorescence Spectroscopy, LC-Fluorescence |

| N-(1-pyrenyl)maleimide | Thiols | Adds a fluorescent pyrene (B120774) group | LC-Fluorescence |

| 4-fluoro-7-nitrobenzo-2,1,3-oxadiazole (NBD-F) | Primary and Secondary Amines, Thiols | Adds a fluorescent tag | LC-Fluorescence |

Quantitative Analysis Methodologies in Academic Research Studies

Quantitative analysis of 4-MHA and its conjugates, particularly in academic research involving complex biological samples, predominantly relies on liquid chromatography coupled with mass spectrometry (LC-MS). tandfonline.com These methods provide the high sensitivity and specificity needed to detect and quantify the original molecule and its various conjugated forms. acs.org

When 4-MHA is conjugated to a protein, several quantitative questions arise: What is the extent of conjugation? Which specific sites on the protein are modified? How stable is the conjugate? Mass spectrometry provides the tools to answer these questions. tandfonline.comsfrbm.org

Intact Mass Analysis: For protein conjugates, the initial step is often the analysis of the intact protein-conjugate by LC-MS. This allows for the determination of the distribution of species. For example, if 4-MHA is used in a linker for an antibody-drug conjugate (ADC), intact mass analysis can resolve the different drug-to-antibody ratio (DAR) species (e.g., antibodies with zero, one, two, or more molecules of the drug attached). mdpi.com This provides a quantitative overview of the heterogeneity of the conjugation product.

Bottom-Up Proteomics: To identify the specific sites of conjugation and quantify the occupancy at each site, a "bottom-up" proteomics approach is used. tandfonline.com This involves the following steps:

The protein-4-MHA conjugate is enzymatically digested into smaller peptides, typically using trypsin.

The resulting peptide mixture is separated by reverse-phase HPLC and analyzed by tandem mass spectrometry (MS/MS).

The MS data is searched to find peptides whose mass has increased by the mass of the reacted 4-MHA moiety. MS/MS fragmentation of that peptide then confirms the exact amino acid residue (a cysteine) to which it is attached.

Differential Labeling for Quantification: To achieve precise quantification of site occupancy, differential labeling techniques are often employed. tandfonline.com A common strategy involves using isotopically labeled and unlabeled versions of a maleimide reagent. For instance, free thiols in a sample can be blocked with unlabeled N-ethylmaleimide (NEM). Then, disulfide bonds are reduced, and the newly exposed thiols are labeled with a heavy-isotope version of the reagent (e.g., d₅-NEM). The ratio of the light to heavy signals in the mass spectrometer for a given peptide provides a quantitative measure of the fraction of that cysteine residue that was originally involved in a disulfide bond. tandfonline.com A similar principle can be applied to quantify the fraction of cysteines conjugated with 4-MHA versus those that remain free.

The stability of the maleimide-thiol adduct is a critical factor in quantitative studies. Research has shown that the succinimide thioether bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. nih.gov Therefore, quantitative methods must be optimized to minimize sample preparation-induced artifacts, such as hydrolysis or oxidation of the adduct, which could otherwise lead to underestimation of the conjugate. acs.org

Table 2: Mass Spectrometry-Based Methodologies for Quantitative Analysis of 4-MHA Conjugates

| Methodology | Principle | Information Obtained | Key Considerations |

|---|---|---|---|

| Intact Mass Analysis (LC-MS) | Separation and mass measurement of the entire protein conjugate. | Distribution of conjugate species (e.g., DAR), overall degree of conjugation. | Requires high-resolution mass spectrometer; limited site-specific information. |

| Peptide Mapping (Bottom-Up LC-MS/MS) | Enzymatic digestion of the conjugate followed by MS/MS analysis of peptides. | Identification of specific conjugation sites (e.g., which cysteine residue is modified). | Incomplete digestion can complicate analysis; potential for modifications during sample prep. |

| Differential Isotopic Labeling | Use of light and heavy isotope-labeled reagents to distinguish between different thiol populations (e.g., free vs. conjugated). | Precise quantification of conjugation at specific sites (site occupancy). | Requires careful control of labeling reactions to ensure completeness. |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes and characterization methods for 4-Maleimidohippuric acid?

- Methodology : Optimize synthesis using maleic anhydride and hippuric acid derivatives under controlled anhydrous conditions (e.g., THF or DMF solvents with catalytic bases like triethylamine). Characterize intermediates and final products via H/C NMR, FT-IR (to confirm maleimide C=O stretching at ~1700 cm), and mass spectrometry (ESI-MS for molecular ion verification). Include purity validation via HPLC (C18 column, acetonitrile/water gradient) .

- Key Data : Report reaction yields, melting points, and spectral peaks (e.g., maleimide protons at δ 6.7–6.9 ppm in H NMR). Cross-reference with literature for reproducibility .

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic matrices?

- Methodology : Use shake-flask or UV-Vis spectrophotometry to determine solubility in PBS (pH 7.4), DMSO, and ethanol. For stability, conduct accelerated degradation studies under varying pH (2–9), temperatures (4–37°C), and light exposure. Monitor degradation via HPLC retention time shifts or LC-MS for byproduct identification .

- Key Data : Report logP values, degradation half-lives, and conditions causing instability (e.g., hydrolysis of the maleimide ring in alkaline media).

Q. Which analytical techniques are critical for quantifying this compound in biological samples?

- Methodology : Employ LC-MS/MS with deuterated internal standards (e.g., d-4-Maleimidohippuric acid) for plasma/serum quantification. Validate methods per ICH guidelines (linearity: R > 0.99; LOD/LOQ < 10 ng/mL). For tissue distribution studies, use homogenization followed by SPE or protein precipitation .

Advanced Research Questions

Q. How does this compound interact with thiol-containing biomolecules, and what experimental systems model these interactions?

- Methodology : Use Michael addition kinetics (stopped-flow spectrophotometry) to quantify reactivity with cysteine, glutathione, or albumin. Validate binding via fluorescence quenching (if the maleimide group is conjugated to fluorophores) or isothermal titration calorimetry (ITC) for thermodynamic profiling. Compare reactivity in cell lysates vs. purified protein systems .

- Data Contradictions : Address discrepancies between in vitro binding rates (e.g., 10–10 Ms) and in vivo efficacy, considering competing thiols or pH gradients .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology : Conduct systematic reviews (PRISMA guidelines) to aggregate IC/EC values across studies. Perform meta-analyses to identify variability sources (e.g., assay type: cell-free vs. cell-based; incubation times). Validate key findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity assays) .

- Example : If one study reports antitumor activity (IC = 5 μM) while another shows no effect, compare cell lines (e.g., p53 status), assay durations, or drug delivery systems (e.g., nanoparticle conjugation) .

Q. What experimental designs optimize the stability of this compound conjugates under physiological conditions?

- Methodology : Use maleimide-thiol adduct stabilization strategies: (1) ring-opening hydrolysis prevention via PEGylation, (2) pH-controlled conjugation (pH 6.5–7.0), or (3) retro-Michael addition inhibitors (e.g., tris(2-carboxyethyl)phosphine). Monitor stability via SEC-HPLC or SDS-PAGE for conjugate integrity .

Q. How can researchers evaluate the selectivity of this compound for targeted protein modification?

- Methodology : Perform competitive labeling experiments with free thiols (e.g., β-mercaptoethanol) or proteomic profiling (LC-MS/MS) to identify off-target adducts. Use kinetic selectivity indices (k/k) to rank specificity .

Q. What systematic approaches are recommended for scoping reviews on this compound applications in drug delivery?

- Methodology : Follow Arksey & O’Malley’s framework: (1) define objectives (e.g., maleimide-based linker efficacy), (2) identify studies across PubMed/Scopus, (3) chart data (conjugation efficiency, in vivo half-lives), (4) consult experts to validate trends, and (5) report gaps (e.g., limited primate data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.